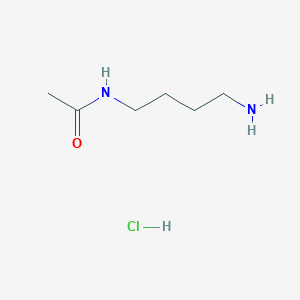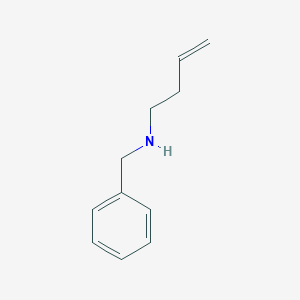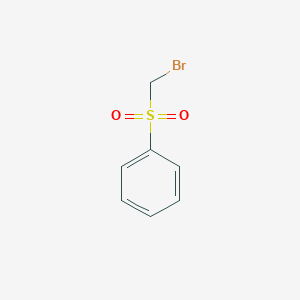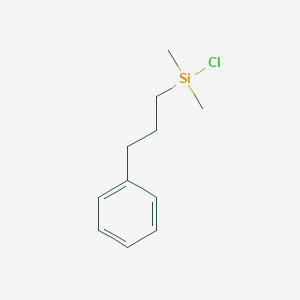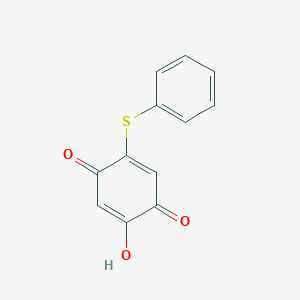
p-Benzoquinone, 2-hydroxy-5-(phenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Benzoquinone, 2-hydroxy-5-(phenylthio)-, also known as p-Benzoquinone monophenyl thiosemicarbazone (p-BQPT), is a synthetic compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. p-BQPT has been reported to have various biological activities, including anticancer, antiviral, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of p-BQPT involves the formation of a complex with metal ions such as copper, iron, and zinc. The complex can then interact with DNA and proteins, leading to the induction of apoptosis and cell cycle arrest. p-BQPT has also been reported to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. In addition, p-BQPT can inhibit the formation of new blood vessels, which is essential for the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
p-BQPT has been reported to have various biochemical and physiological effects. It can induce the production of reactive oxygen species, which can cause oxidative damage to DNA and proteins. p-BQPT can also activate various signaling pathways such as the p53 pathway, which is involved in the regulation of cell cycle and apoptosis. In addition, p-BQPT can modulate the expression of various genes involved in cancer progression, including oncogenes and tumor suppressor genes.
Avantages Et Limitations Des Expériences En Laboratoire
P-BQPT has several advantages and limitations for lab experiments. One of the advantages is its low toxicity towards normal cells, which makes it a potential candidate for cancer therapy. However, p-BQPT has limited solubility in water, which can make it difficult to use in aqueous solutions. In addition, p-BQPT can form complexes with metal ions, which can interfere with the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of p-BQPT. One direction is to investigate its potential as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage, administration route, and toxicity profile of p-BQPT. Another direction is to explore its potential as an antiviral and antimicrobial agent. In addition, the development of new derivatives of p-BQPT with improved solubility and bioavailability could enhance its potential as a therapeutic agent.
Méthodes De Synthèse
P-BQPT can be synthesized by reacting p-benzoquinone with phenylthiosemicarbazide in the presence of acetic acid. The reaction occurs at room temperature, and the product can be obtained by recrystallization from ethanol. The chemical structure of p-BQPT can be confirmed by various spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.
Applications De Recherche Scientifique
P-BQPT has been extensively studied for its biological activities. It has been reported to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. The mechanism of action of p-BQPT involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. p-BQPT has also been reported to have antiviral activity against herpes simplex virus type 1 and type 2, and antimicrobial activity against various bacteria and fungi.
Propriétés
Numéro CAS |
19346-86-2 |
|---|---|
Nom du produit |
p-Benzoquinone, 2-hydroxy-5-(phenylthio)- |
Formule moléculaire |
C12H8O3S |
Poids moléculaire |
232.26 g/mol |
Nom IUPAC |
2-hydroxy-5-phenylsulfanylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H8O3S/c13-9-6-11(15)12(7-10(9)14)16-8-4-2-1-3-5-8/h1-7,13H |
Clé InChI |
BVGCXZVLEWNGCF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC(=O)C(=CC2=O)O |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC(=O)C(=CC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



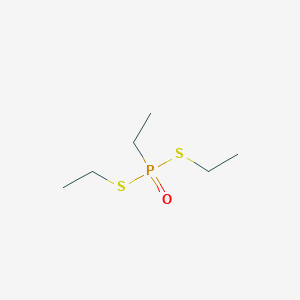


![10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B100469.png)

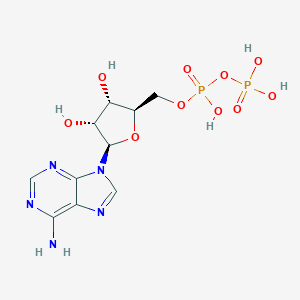
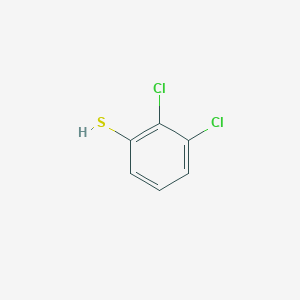
![2-[(3-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B100474.png)
